5-Bromo-2,3-difluoro-4-ethoxyphenol
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Overview
Description
5-Bromo-2,3-difluoro-4-ethoxyphenol is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . It is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a phenol ring. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as iron(III) bromide for the bromination step .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-2,3-difluoro-4-ethoxyphenol are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-ethoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
5-Bromo-2,3-difluoro-4-ethoxyphenol is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 5-Bromo-2,3-difluoro-4-ethoxyphenol exerts its effects is primarily through its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-difluorophenol: Similar in structure but lacks the ethoxy group.
5-Bromo-2,3-difluoro-4-methoxyphenol: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
5-Bromo-2,3-difluoro-4-ethoxyphenol is unique due to the presence of both bromine and fluorine atoms along with an ethoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-4-ethoxy-2,3-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYJLHXTZNZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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